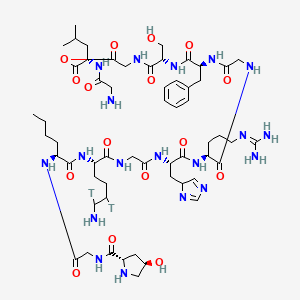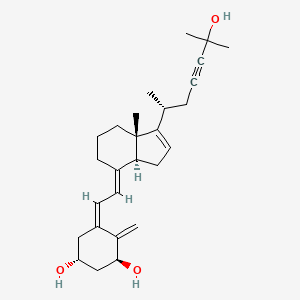
1,25-Dihydroxy-16-ene-23-yne-vitamin D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin D3 Analogue ILX23-7553 is a vitamin D3 analogue with potential antineoplastic activity. ILX23-7553 binds to and activates the vitamin D receptor, a cytoplasmic polypeptide expressed in normal vitamin D responsive tissues, but also overexpressed in certain cancers including hepatocellular carcinoma and pancreatic cancer. Mediated through vitamin D receptor, this agent induces cancer cell differentiation, inhibits cancer cell growth and induces apoptosis. In addition, ILX23-7553 may also induce growth arrest and apoptosis independent of vitamin D receptor activation through mechanisms that are not fully elucidated.
Aplicaciones Científicas De Investigación
Antineoplastic Effects
1,25-Dihydroxyvitamin D3 and its analogs have demonstrated significant antineoplastic (anti-cancer) effects on various types of cancer, including breast, prostate, and colorectal cancer. These compounds inhibit proliferation, angiogenesis, migration/invasion, and induce differentiation and apoptosis in malignant cell lines. Additionally, they influence prostaglandin synthesis and Wnt/β-catenin signaling. However, the direct use of 1,25(OH)2D3 in cancer treatment is limited due to its calcemic side effects, prompting the development of analogs with reduced side effects and enhanced antineoplastic properties (Leyssens, Verlinden, & Verstuyf, 2013).
Effects on Cell Systems
1,25-Dihydroxyvitamin D3 exerts antiproliferative effects on various cell systems and can induce differentiation in some kinds of hematopoietic cells. Its actions are mediated through the vitamin D receptor (VDR), which functions as a transcriptional factor. VDR levels can be modulated by several factors, including glucocorticoids, estrogens, retinoids, and the rate of cell proliferation (Bortman et al., 2002).
Role in Respiratory Health
Emerging research has identified the vital role of 1,25-dihydroxyvitamin D3 in respiratory health, particularly in people with asthma. Its anti-inflammatory properties and presence in multiple lung cell types suggest it may significantly impact asthma by promoting lung immunity, reducing inflammation, and enhancing the effects of exogenous steroids (Iqbal & Freishtat, 2011).
Regulation of Gene Expression in Bone Cells
1,25-Dihydroxyvitamin D3 regulates gene expression in bone cells, including osteoblasts and osteocytes, highlighting its crucial role beyond mineral metabolism. Advances in chromatin immunoprecipitation and DNA sequencing techniques have provided insights into the genomic principles of gene regulation by 1,25(OH)2D3, offering new avenues for understanding its mechanisms of action (Pike, Lee, & Meyer, 2014).
Implications in Dermatology
1,25-Dihydroxyvitamin D3 and its analogs have therapeutic potential in dermatology, particularly in the treatment of psoriasis. Its analog, 1α, 24(R)-dihydroxyvitamin D3, has been found equally effective as topical corticosteroids for psoriasis treatment, with a weaker hypercalcemic activity compared to 1α, 25(OH)2D3, making it suitable for lesions where other treatments may cause irritant dermatitis (Nishimura et al., 1993).
Propiedades
Número CAS |
118694-43-2 |
|---|---|
Fórmula molecular |
C27H38O3 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H38O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-12,18,22,24-25,28-30H,2,7-9,13,15-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,24+,25+,27-/m1/s1 |
Clave InChI |
JKFZMIQMKFWJAY-RQJQXFIZSA-N |
SMILES isomérico |
C[C@H](CC#CC(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CC#CC(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES canónico |
CC(CC#CC(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Sinónimos |
1,25(OH)2-16-ene-23-yne-D3 1,25-(OH)2-16ene-23yne-D3 1,25-dihydroxy-16-ene-23-yne-vitamin D3 1,25-dihydroxy-delta(16)-23-yne-vitamin D3 1alpha,25-dihydroxy-16-ene-23-yne-20-epi-vitamin D(3) 1alpha,25-dihydroxy-16ene, 23yne-vitamin D3 Ro 23-7553 Ro 23-7553, (3beta,5Z,7E)-isomer Ro-23-7553 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



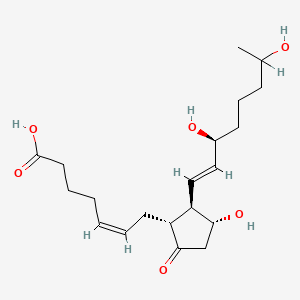
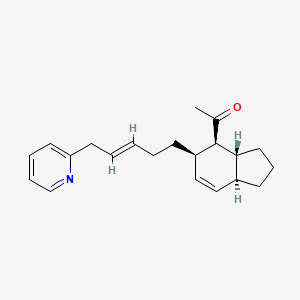
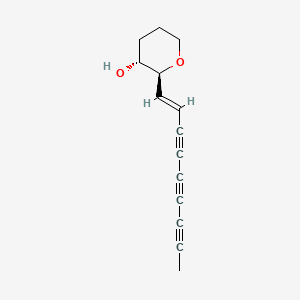

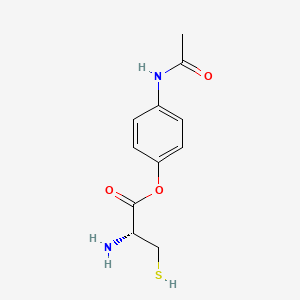

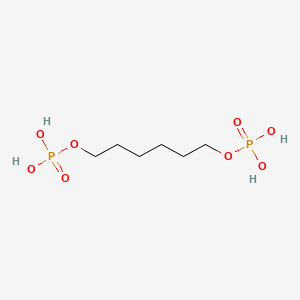
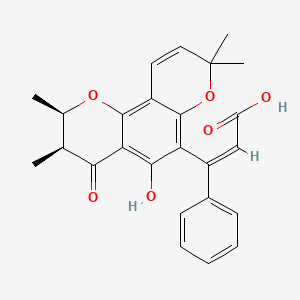
![[5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1231184.png)
![(5E)-3-(2-fluorobenzyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}imidazolidine-2,4-dione](/img/structure/B1231185.png)
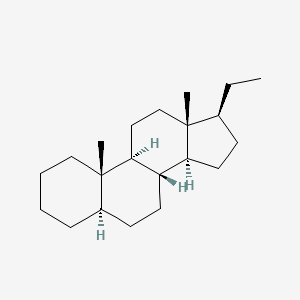

![(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-(hydroxymethyl)pentanoic acid](/img/structure/B1231193.png)
